3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzylamine and thiourea under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-methyl-indole: Another heterocyclic compound with similar structural features but different biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline analogs: Compounds with a different core structure but similar applications in medicinal chemistry.
Uniqueness
3-Benzyl-5-((5-(2-nitrophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with a nitrophenyl and furyl moiety. This structural arrangement contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H14N2O4S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14N2O4S2/c24-20-19(29-21(28)22(20)13-14-6-2-1-3-7-14)12-15-10-11-18(27-15)16-8-4-5-9-17(16)23(25)26/h1-12H,13H2/b19-12+ |
InChI Key |
ZGUWFKGJYBMVDW-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.